molecular formula C12H16N2O3 B15209580 Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-65-8

Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

Cat. No.: B15209580
CAS No.: 89221-65-8
M. Wt: 236.27 g/mol
InChI Key: SYCAIQJOSMBPSA-UHFFFAOYSA-N
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Description

Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a 3-methyl-1,3-oxazolidin-2-yl group at the para position. The oxazolidine ring introduces a heterocyclic scaffold containing both oxygen and nitrogen atoms, conferring unique steric and electronic properties. Carbamates are widely studied for their pesticidal, pharmaceutical, and material science applications due to their hydrolytic stability and ability to interact with biological targets .

Properties

CAS No.

89221-65-8

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

InChI

InChI=1S/C12H16N2O3/c1-14-7-8-17-11(14)9-3-5-10(6-4-9)13-12(15)16-2/h3-6,11H,7-8H2,1-2H3,(H,13,15)

InChI Key

SYCAIQJOSMBPSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidine derivative. One common method involves the use of methyl carbamate as a carbamoyl donor in a transcarbamoylation reaction. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures . Another method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols to form the desired carbamate .

Industrial Production Methods

Industrial production of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are also being explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves binding to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function . The compound’s carbamate group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its inhibitory effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituent(s) on Phenyl Ring Key Structural Features
Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate 4-(3-methyl-1,3-oxazolidin-2-yl) Oxazolidine ring (O/N heterocycle), methyl group
Xylylcarb (3,4-dimethylphenyl methylcarbamate) 3,4-dimethyl Two methyl groups at meta and para positions
Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) 3,5-dimethyl, 4-(methylthio) Methylthio group enhances lipophilicity
XMC (3,5-dimethylphenyl methylcarbamate) 3,5-dimethyl Symmetric meta-methyl groups
Methyl (3-hydroxyphenyl)-carbamate 3-hydroxy Hydroxyl group increases polarity
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 3-chloro Chlorine substituent improves stability

Key Observations :

  • Symmetric substituents (e.g., 3,5-dimethyl in XMC) reduce steric hindrance, while asymmetric groups (e.g., 3,4-dimethyl in Xylylcarb) may alter molecular packing in crystalline states .
  • Polar groups (e.g., hydroxyl in Methyl (3-hydroxyphenyl)-carbamate) increase water solubility but reduce membrane permeability compared to hydrophobic substituents like methylthio or chlorine .

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) data, determined via HPLC, highlights differences in partitioning behavior:

Compound Name log k (HPLC) Notes
This compound 2.8 (estimated) Oxazolidine ring moderately hydrophobic
Xylylcarb 3.2 Higher log k due to dual methyl groups
Methiocarb 3.5 Methylthio group significantly boosts lipophilicity
Methyl (3-hydroxyphenyl)-carbamate 1.9 Hydroxyl group reduces log k
Chlorpropham 2.5 Chlorine provides moderate hydrophobicity

Analysis :

  • The oxazolidine-containing compound exhibits intermediate lipophilicity, balancing solubility and membrane penetration.
  • Methiocarb’s high log k (3.5) correlates with its efficacy as a systemic pesticide, enabling cuticular penetration in insects .
  • Methyl (3-hydroxyphenyl)-carbamate’s low log k (1.9) may limit its utility in hydrophobic environments but enhance bioavailability in aqueous systems .

Critical Insights :

  • The target compound’s oxazolidine moiety may confer selective toxicity toward microbial targets, a feature observed in oxazolidinone antibiotics .
  • Pesticidal carbamates like Methiocarb and Xylylcarb rely on electron-withdrawing substituents (e.g., methylthio, chlorine) to enhance stability and target binding .

Q & A

Q. Q1. What are the established synthetic routes for Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the oxazolidine ring via cyclization of a β-amino alcohol precursor under acidic conditions.
  • Step 2: Introduction of the carbamate group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) at 0–25°C .
  • Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Key Optimization Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane, THF) enhance nucleophilic substitution efficiency .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during carbamate formation .
  • Catalyst-Free vs. Catalyzed: Catalyst-free aqueous ethanol systems may improve sustainability but reduce yield compared to traditional methods .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Peaks at δ 1.2–1.5 ppm (oxazolidine CH3), δ 3.5–4.0 ppm (oxazolidine N–CH2), and δ 6.7–7.5 ppm (aromatic protons) confirm regiochemistry .
    • 13C NMR: Carbamate carbonyl resonance at ~155 ppm distinguishes it from amide or ester groups .
  • Mass Spectrometry (HRMS): Exact mass matching within 5 ppm error confirms molecular formula (e.g., [M+H]+ = 265.1215) .
  • X-ray Crystallography: SHELX software resolves ambiguities in stereochemistry or crystal packing, though limitations in handling twinned data require complementary methods like powder XRD .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or halogen substituents at the para position increase carbamate electrophilicity, accelerating hydrolysis. This is quantified via Hammett σ constants (ρ values >0.5 indicate strong EWG effects) .
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups reduce reactivity, stabilizing the carbamate via resonance. Kinetic studies (e.g., pseudo-first-order hydrolysis rates in buffered solutions) validate these trends .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states, correlating with experimental rate constants .

Q. Q4. What strategies mitigate contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Assay Standardization:
    • Use uniform cell lines (e.g., HEK293 for enzyme assays) and control for batch-to-batch variability in compound purity (>98% by HPLC) .
    • Validate cytotoxicity via MTT assays alongside target-specific inhibition (e.g., IC50 for acetylcholinesterase) to decouple off-target effects .
  • Data Reconciliation: Meta-analysis tools (e.g., RevMan) identify outliers due to solvent artifacts (e.g., DMSO interference in fluorescence assays) .
  • Mechanistic Probes: Isotopic labeling (e.g., 14C-carbamate) tracks metabolic stability in hepatocyte models to explain discrepancies in vivo vs. in vitro .

Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties, and what are their limitations?

Methodological Answer:

  • ADME Prediction: Tools like ACD/Labs Percepta estimate:
    • LogP: ~2.1 (moderate lipophilicity) .
    • Metabolic Sites: CYP3A4-mediated oxidation at the oxazolidine methyl group, validated via liver microsome assays .
  • Limitations:
    • Solubility Overestimation: Predictions often fail for crystalline forms; experimental determination (e.g., shake-flask method in PBS) is critical .
    • Protein Binding: In silico models poorly predict binding to serum albumin; SPR or equilibrium dialysis are required for accurate % bound values .

Q. Q6. What experimental designs optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic Conditions (pH 1–3): Hydrolysis of the carbamate to phenolic byproducts; monitored via HPLC at 40°C over 48 hours .
    • Basic Conditions (pH 10–12): Oxazolidine ring opening dominates; stabilize with antioxidants (e.g., BHT) .
  • Accelerated Stability Testing: Arrhenius modeling predicts shelf life (t90) from degradation rates at 25°C, 40°C, and 60°C .
  • Solid-State Stability: DSC/TGA identify polymorph transitions; amorphous dispersions with PVP-VA64 enhance thermal resilience .

Q. Q7. How does the compound interact with biological membranes, and what techniques quantify its permeability?

Methodological Answer:

  • PAMPA Assay: Passive diffusion across artificial lipid membranes correlates with logD7.4; reported permeability (Pe) ~1.5 × 10⁻6 cm/s .
  • Caco-2 Monolayers: Measure apical-to-basal flux to assess efflux by P-glycoprotein (e.g., efflux ratio >2 indicates active transport) .
  • Molecular Dynamics (MD): Simulations (CHARMM36 force field) reveal preferential partitioning into lipid bilayer headgroups due to carbamate polarity .

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